N-({1-oxaspiro[4.4]nonan-2-yl}methyl)prop-2-enamide
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Overview
Description
N-({1-oxaspiro[44]nonan-2-yl}methyl)prop-2-enamide is a synthetic organic compound characterized by a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-oxaspiro[4.4]nonan-2-yl}methyl)prop-2-enamide typically involves the following steps:
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Formation of the Spirocyclic Intermediate: : The initial step involves the synthesis of the spirocyclic intermediate, {1-oxaspiro[4.4]nonan-2-yl}methanol. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions .
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Functional Group Modification: : The hydroxyl group of {1-oxaspiro[4.4]nonan-2-yl}methanol is then converted to a suitable leaving group, such as a mesylate or tosylate, to facilitate subsequent nucleophilic substitution reactions .
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Nucleophilic Substitution: : The modified spirocyclic intermediate undergoes nucleophilic substitution with an appropriate amine to form the desired amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify optimal reaction conditions and the implementation of continuous flow chemistry for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-({1-oxaspiro[4.4]nonan-2-yl}methyl)prop-2-enamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups .
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the spirocyclic structure .
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Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce different substituents on the spirocyclic ring .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-({1-oxaspiro[4.4]nonan-2-yl}methyl)prop-2-enamide has several scientific research applications:
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Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
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Materials Science: : Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
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Biological Studies: : The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
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Industrial Applications: : It is explored for use in the synthesis of advanced polymers and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of N-({1-oxaspiro[4.4]nonan-2-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
{1-oxaspiro[4.4]nonan-2-yl}methanol: A precursor in the synthesis of N-({1-oxaspiro[4.4]nonan-2-yl}methyl)prop-2-enamide.
{1-oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride: Another intermediate used in the synthesis.
{1-oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride:
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-oxaspiro[4.4]nonan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-11(14)13-9-10-5-8-12(15-10)6-3-4-7-12/h2,10H,1,3-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMULOFHPPQVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCC2(O1)CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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